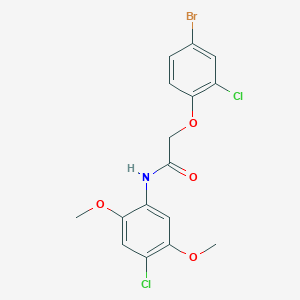![molecular formula C16H16Cl2N2O3 B5205829 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one, also known as APC, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of APC in the field of scientific research.
Mechanism of Action
The mechanism of action of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one involves the inhibition of specific enzymes and signaling pathways involved in disease progression. 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that plays a key role in regulating intracellular signaling pathways. By inhibiting PDE activity, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one can modulate various signaling pathways involved in cell growth, inflammation, and neurotransmitter release.
Biochemical and Physiological Effects:
3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects in various cell types and tissues. In cancer cells, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to induce apoptosis and inhibit cell proliferation. In immune cells, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines. In neuronal cells, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to reduce oxidative stress and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and modified for improved potency and selectivity. It has been shown to have low toxicity in animal models, making it a promising compound for further development. However, there are also limitations to the use of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and disease model used.
Future Directions
There are several future directions for research on 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one. One area of interest is the development of more potent and selective inhibitors based on the structure of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one. Another area of interest is the investigation of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one's effects on specific signaling pathways involved in disease progression. Additionally, the potential therapeutic applications of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one in other diseases such as cardiovascular disease and metabolic disorders warrant further investigation.
Synthesis Methods
The synthesis of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one involves a multi-step process that starts with the reaction of 4-chloro-3-formylcoumarin with piperazine in the presence of acetic acid. The resulting intermediate is then reacted with acetyl chloride and further chlorinated to obtain the final product, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one. The synthesis of 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been optimized to improve yield and purity, making it an attractive compound for scientific research.
Scientific Research Applications
3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Inflammation is a key component of many diseases, and 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3-[(4-acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-10(21)20-4-2-19(3-5-20)8-11-9-23-16-13(15(11)22)6-12(17)7-14(16)18/h6-7,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXCSFGLOCEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylpiperazin-1-yl)methyl]-6,8-dichlorochromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dipropylamino)sulfonyl]-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5205752.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(3-methoxypropyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5205767.png)
![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)
![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)